4-(4-Methylpiperidin-1-yl)aniline 4-(4-Methylpiperidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 342013-25-6
VCID: VC3835410
InChI: InChI=1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3
SMILES: CC1CCN(CC1)C2=CC=C(C=C2)N
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol

4-(4-Methylpiperidin-1-yl)aniline

CAS No.: 342013-25-6

Cat. No.: VC3835410

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperidin-1-yl)aniline - 342013-25-6

Specification

CAS No. 342013-25-6
Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
IUPAC Name 4-(4-methylpiperidin-1-yl)aniline
Standard InChI InChI=1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3
Standard InChI Key UZQJQJNKYMSTCP-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=CC=C(C=C2)N
Canonical SMILES CC1CCN(CC1)C2=CC=C(C=C2)N

Introduction

4-(4-Methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is characterized by a piperidine ring attached to an aniline group, which confers unique chemical and biological properties. This compound is of interest in pharmaceutical chemistry due to its potential applications in drug design and synthesis.

Synthesis Methods

The synthesis of 4-(4-Methylpiperidin-1-yl)aniline typically involves the reaction of 4-methylpiperidine with aniline derivatives. This process can be optimized using different solvents and catalysts to improve yield and purity. Industrial-scale production often employs continuous flow reactors and advanced purification techniques like chromatography or recrystallization.

Biological Activity and Applications

4-(4-Methylpiperidin-1-yl)aniline exhibits biological activity due to its interaction with enzymes and receptors. Its structure allows it to mimic natural ligands, potentially modulating biological pathways. This makes it a candidate for therapeutic applications, particularly in the development of new drugs.

Related Compounds and Comparisons

Several compounds share structural similarities with 4-(4-Methylpiperidin-1-yl)aniline, differing mainly in their substituents or ring structures. These include:

Compound NameStructural FeaturesUnique Aspects
2-Methoxy-4-(4-methylpiperidin-1-yl)anilineMethoxy group at the second positionDifferent binding affinities
3-Chloro-4-(4-methylpiperidin-1-yl)anilineChloro group at the third positionAltered reactivity and biological interactions
4-[(4-Methylpiperidin-1-yl)sulfonyl]anilineSulfonyl group attached to the piperidine ringDifferent pharmacokinetic properties

These variations in structure contribute to distinct chemical and biological properties, making each compound valuable in different research and industrial contexts.

Research Findings and Potential Therapeutic Uses

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator